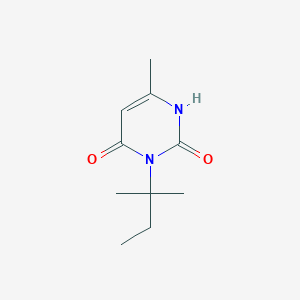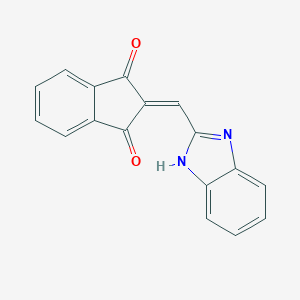
6-methyl-3-(2-methylbutan-2-yl)-1H-pyrimidine-2,4-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-methyl-3-(2-methylbutan-2-yl)-1H-pyrimidine-2,4-dione is a chemical compound that belongs to the class of pyrimidine derivatives. It is commonly known as Methylphenidate, which is a central nervous system stimulant that is used to treat attention deficit hyperactivity disorder (ADHD) and narcolepsy. This compound has been extensively studied for its biochemical and physiological effects on the human body.
作用機序
The mechanism of action of 6-methyl-3-(2-methylbutan-2-yl)-1H-pyrimidine-2,4-dione involves the inhibition of dopamine and norepinephrine reuptake in the brain. This leads to an increase in the concentration of these neurotransmitters, which enhances the activity of the central nervous system. This mechanism of action is responsible for the therapeutic effects of this compound in the treatment of 6-methyl-3-(2-methylbutan-2-yl)-1H-pyrimidine-2,4-dione and narcolepsy.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 6-methyl-3-(2-methylbutan-2-yl)-1H-pyrimidine-2,4-dione are well documented. This compound has been shown to improve attention, cognitive function, and memory in individuals with 6-methyl-3-(2-methylbutan-2-yl)-1H-pyrimidine-2,4-dione. It also enhances wakefulness and reduces daytime sleepiness in individuals with narcolepsy. However, prolonged use of this compound can lead to tolerance, dependence, and withdrawal symptoms.
実験室実験の利点と制限
6-methyl-3-(2-methylbutan-2-yl)-1H-pyrimidine-2,4-dione has several advantages for lab experiments. It is a well-characterized compound that is readily available and easy to synthesize. It has a well-established mechanism of action and has been extensively studied for its pharmacological and therapeutic properties. However, this compound also has some limitations for lab experiments. It is a controlled substance that requires special handling and storage. It can also be expensive to obtain and may have limited solubility in certain solvents.
将来の方向性
There are several future directions for the study of 6-methyl-3-(2-methylbutan-2-yl)-1H-pyrimidine-2,4-dione. One direction is the development of new drugs that target the central nervous system and have fewer side effects than methylphenidate. Another direction is the study of the long-term effects of this compound on the brain and the body. This will help to identify potential risks and benefits of prolonged use of this compound. Finally, the study of the pharmacokinetics and pharmacodynamics of this compound will help to optimize its use in the treatment of 6-methyl-3-(2-methylbutan-2-yl)-1H-pyrimidine-2,4-dione and narcolepsy.
合成法
The synthesis of 6-methyl-3-(2-methylbutan-2-yl)-1H-pyrimidine-2,4-dione involves the reaction of 2-oxo-2H-pyrimidine-1-acetic acid with isobutyraldehyde in the presence of a catalyst. The resulting product is then purified to obtain the final compound. This synthesis method has been extensively studied and optimized to improve the yield and purity of the compound.
科学的研究の応用
6-methyl-3-(2-methylbutan-2-yl)-1H-pyrimidine-2,4-dione has been widely used in scientific research for its pharmacological and therapeutic properties. It is commonly used as a reference compound for the development of new drugs that target the central nervous system. This compound has been studied for its effects on neurotransmitters such as dopamine and norepinephrine, which play a crucial role in the regulation of attention and arousal.
特性
製品名 |
6-methyl-3-(2-methylbutan-2-yl)-1H-pyrimidine-2,4-dione |
|---|---|
分子式 |
C10H16N2O2 |
分子量 |
196.25 g/mol |
IUPAC名 |
6-methyl-3-(2-methylbutan-2-yl)-1H-pyrimidine-2,4-dione |
InChI |
InChI=1S/C10H16N2O2/c1-5-10(3,4)12-8(13)6-7(2)11-9(12)14/h6H,5H2,1-4H3,(H,11,14) |
InChIキー |
ZXXWYANNUGBFOU-UHFFFAOYSA-N |
SMILES |
CCC(C)(C)N1C(=O)C=C(NC1=O)C |
正規SMILES |
CCC(C)(C)N1C(=O)C=C(NC1=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![Ethyl 2-{[(5-oxo-1-phenyl-3-pyrrolidinyl)carbonyl]amino}benzoate](/img/structure/B259079.png)




![2-[(4-chlorobenzyl)sulfanyl]-N-(4-methylphenyl)acetamide](/img/structure/B259092.png)
![1-[4-Isopropoxy-3-(4-morpholinylmethyl)phenyl]ethanone](/img/structure/B259095.png)

![4-[4-(6-Methyl-benzothiazol-2-yl)-phenylcarbamoyl]-butyric acid](/img/structure/B259097.png)
![N-ethyl-4-[(4-methylbenzoyl)amino]-N-phenylbenzamide](/img/structure/B259098.png)
![N-(1-phenylethyl)bicyclo[4.1.0]heptane-7-carboxamide](/img/structure/B259101.png)
![(4Z)-N-(4-bromophenyl)bicyclo[6.1.0]non-4-ene-9-carboxamide](/img/structure/B259102.png)
